
N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's disease after ingesting a contaminated batch of a synthetic opioid. Since then, MPTP has been used extensively in research to better understand the mechanisms underlying Parkinson's disease and to develop new treatments for this debilitating condition.
作用機序
N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to produce the neurotoxin MPP+. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes selective degeneration of these neurons. The exact mechanism by which MPP+ causes dopaminergic neuron death is not fully understood, but it is thought to involve oxidative stress, mitochondrial dysfunction, and inflammation.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms in animals are characterized by a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. This compound also causes non-motor symptoms, such as cognitive impairment, depression, and sleep disturbances, which are common in Parkinson's disease patients.
実験室実験の利点と制限
One of the main advantages of using N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals, providing a valuable tool for studying the mechanisms underlying this condition. This compound is also relatively easy to synthesize and administer, making it a convenient research tool. However, there are also some limitations to using this compound in lab experiments. For example, this compound-induced Parkinson's disease in animals does not fully replicate the human disease, and there are differences in the neurochemical and neuroanatomical changes that occur. Additionally, the use of this compound in humans is not recommended due to its neurotoxic effects.
将来の方向性
There are several future directions for research involving N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound-induced neurotoxicity. Another area of research is the development of new animal models that more closely mimic the human disease. Additionally, there is growing interest in using this compound as a tool for studying the role of inflammation and oxidative stress in Parkinson's disease. Overall, this compound remains an important research tool for studying the mechanisms underlying Parkinson's disease and developing new treatments for this condition.
合成法
N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide can be synthesized in a number of ways, but the most common method involves the reaction of methylphenylpyridinium iodide with methylthiophenyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction produces a mixture of this compound and its precursor, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound), which can be separated using chromatography.
科学的研究の応用
N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. In animal models, this compound induces selective degeneration of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. By studying the effects of this compound on the brain, researchers have been able to gain a better understanding of the neurochemical and neuroanatomical changes that occur in Parkinson's disease.
特性
CAS番号 |
132734-43-1 |
|---|---|
分子式 |
C14H13BrO4S |
分子量 |
223.29 g/mol |
IUPAC名 |
(E)-N-hydroxy-N-methyl-3-(2-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2S/c1-12(14)11(13)8-7-9-5-3-4-6-10(9)15-2/h3-8,14H,1-2H3/b8-7+ |
InChIキー |
ZYOVPHVRMNKWBD-BQYQJAHWSA-N |
異性体SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1SC)O |
SMILES |
CN(C(=O)C=CC1=CC=CC=C1SC)O |
正規SMILES |
CN(C(=O)C=CC1=CC=CC=C1SC)O |
同義語 |
LY 233569 LY-233569 N-hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




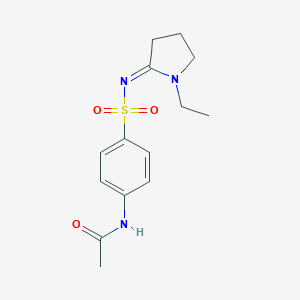
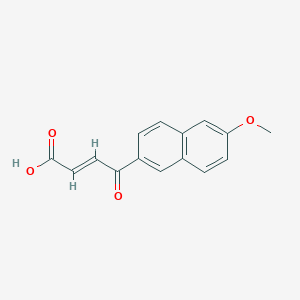
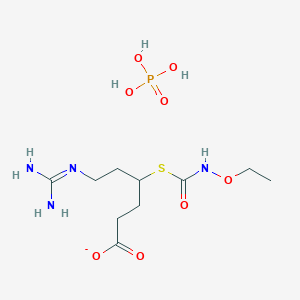
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
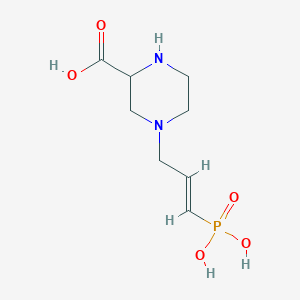
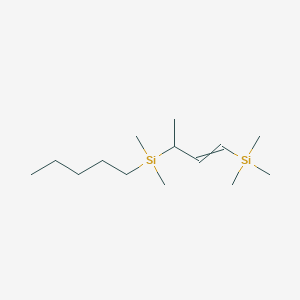
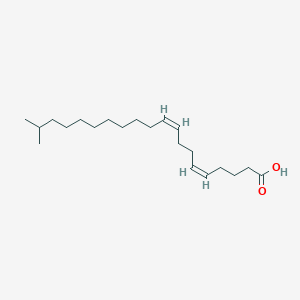
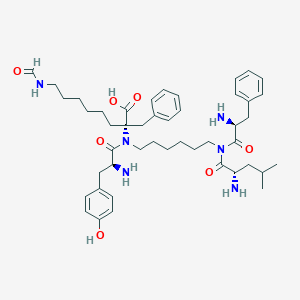
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)